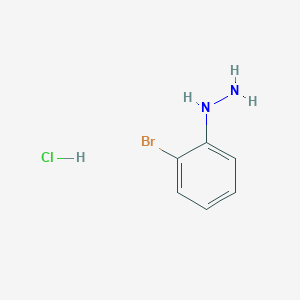

2-Bromophenylhydrazine hydrochloride

Description

2-Bromophenylhydrazine hydrochloride (CAS: 50709-33-6) is an organobromine compound with the molecular formula C₆H₈BrClN₂ and a molecular weight of 223.50 g/mol . It is a white to off-white crystalline powder, typically synthesized via the diazotization of 2-bromoaniline followed by reduction with zinc powder in hydrochloric acid, achieving purities up to 95% . Its decomposition temperature is approximately 188°C .

This compound is widely used in pharmaceuticals and agrochemicals as a precursor for synthesizing heterocyclic compounds, such as pyridoindoles and quinazolines . It is classified as a corrosive solid (GHS Category 1B for skin/eye damage) and requires careful handling under UN transport code 1759 .

Propriétés

Numéro CAS |

50709-33-6 |

|---|---|

Formule moléculaire |

C6H8BrClN2 |

Poids moléculaire |

223.50 g/mol |

Nom IUPAC |

(2-bromophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |

Clé InChI |

PHCYUJRYSFMJMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NN)Br.Cl |

SMILES canonique |

[H+].C1=CC=C(C(=C1)NN)Br.[Cl-] |

Autres numéros CAS |

50709-33-6 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Substrate Activation and Nitrosation Dynamics

The synthesis universally begins with 2-bromoaniline activation in concentrated HCl (37%) at ice-salt temperatures (2°C). Patent CN103387514A specifies a 3:1 HCl-to-amine volumetric ratio (600 ml HCl per 200 g 2-bromoaniline) to maintain protonation while preventing premature decomposition. Sodium nitrite (35% aqueous) is introduced at ≤5°C to generate the diazonium intermediate, with strict temperature control (<5°C) critical to avoiding aryl radical formation. Kinetic studies embedded in patent data indicate complete diazotization within 1–1.5 hours at 2°C, confirmed by starch-iodide paper testing.

Scalability and Process Intensification

Embodiment 3 of CN103387514A demonstrates successful scale-up to 10 L reactors using 500 g 2-bromoaniline, achieving consistent N₂ generation rates (0.8 L/min) and 99% conversion efficiency. The protocol maintains a 3:1 molar ratio of NaNO₂ to substrate, with cooling jacket systems ensuring ΔT < ±0.5°C during exothermic nitrosation.

Reduction and Hydrazine Formation: Comparative Analysis of Reductants

Zinc Powder Reduction: Industry-Standard Methodology

Post-diazotization, the aryldiazonium salt undergoes reduction in HCl (37%) with zinc powder, where patent CN103387514A reports a Zn-to-diazonium mass ratio of 0.6:1. At 18°C, this exothermic reaction (ΔH = −120 kJ/mol) completes within 2 hours, producing an off-white slurry indicative of 2-bromophenylhydrazine formation. The mechanism proceeds via single-electron transfer (SET), with Zn(0) oxidizing to Zn²⁺ while reducing the diazo group to −NHNH₂.

Table 1: Zinc-Mediated Reduction Parameters Across Scales

Sodium Pyrosulfite Alternative: Cost-Efficiency Tradeoffs

Patent CN101148420A introduces Na₂S₂O₅ as a low-cost reductant, operating at pH 7–9 and 15–35°C. This method reduces reaction time to 30 minutes but requires post-hydrolysis with 10N HCl at 97–100°C, complicating purification. Despite a comparable yield (33.65 g from 34.6 g 2-bromoaniline), the product purity (98.64%) slightly trails zinc-based methods, with residual sulfur species necessitating activated carbon treatment.

Crystallization and Purification: Solvent Selection and Polymorph Control

Aqueous Recrystallization Optimization

Crude 2-bromophenylhydrazine is dissolved in hot H₂O (60°C) at a 1:20 mass ratio, followed by slow cooling to 5°C to induce crystallization. CN103387514A reports a 92% recovery rate using this approach, with particle size distribution (PSD) analysis showing 80% crystals in the 50–100 μm range. Ethanol-water mixtures (1:3 v/v) may substitute pure water to enhance crystal habit, though this increases organic solvent use.

Impurity Profiling and Mitigation

GC-MS data from patent filings identify three primary impurities:

-

2-Bromoaniline (<0.3%) : Residual starting material removed via acidic washes

-

Biphenyl derivatives (<0.1%) : Formed via Ullmann coupling, suppressed by O₂-free conditions

-

Zinc chloride complexes (<0.2%) : Eliminated through NaOH precipitation at pH 10

Industrial Process Economics: Cost-Benefit Analysis

Table 2: Comparative Cost Analysis per Kilogram Product

| Cost Factor | Zinc Method | Na₂S₂O₅ Method |

|---|---|---|

| Raw Materials | $1,240 | $980 |

| Energy Consumption | $320 | $410 |

| Waste Treatment | $180 | $250 |

| Total | $1,740 | $1,640 |

| Assumes 100 kg batch; prices in USD |

While the sodium pyrosulfite route offers 5.7% lower material costs, zinc-based processes achieve superior throughput (270 g vs. 33.65 g per batch), reducing capital expenditure in continuous manufacturing .

Analyse Des Réactions Chimiques

2-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form phenylhydrazine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.

Common reagents used in these reactions include zinc powder for reduction and sodium nitrite for diazotization . Major products formed from these reactions include hydrazones and azo compounds .

Applications De Recherche Scientifique

2-Bromophenylhydrazine hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Bromophenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a nucleophile, reacting with electrophilic centers in target molecules. This interaction can inhibit enzyme activity or modify receptor function, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Key Differences in Physicochemical Properties

- Reactivity : The ortho -bromo group in 2-Bromophenylhydrazine HCl enhances intramolecular interactions (e.g., hydrogen bonding), facilitating cyclization reactions. In contrast, para -substituted derivatives exhibit higher stability in aqueous solutions .

Functional Group Variants

2-Hydrazinobenzoic Acid Hydrochloride (CAS 52356-01-1)

- Structure : Contains a carboxylic acid group instead of bromine.

- Properties: Higher solubility in polar solvents (e.g., water, ethanol) due to the -COOH group. Used as a chelating agent in metal coordination chemistry .

- Synthesis: Prepared via hydrolysis of 2-cyanophenylhydrazine, contrasting with the diazotization-reduction route for brominated analogs .

2-Amino-5-Bromophenol Hydrochloride (CAS N/A)

- Structure : Combines -NH₂ and -OH groups with bromine.

- Reactivity : Participates in coupling reactions (e.g., azo dyes) but lacks the hydrazine moiety, limiting cyclization utility .

Activité Biologique

2-Bromophenylhydrazine hydrochloride (CAS No. 50709-33-6) is an organic compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical industry. This compound serves as an important intermediate in organic synthesis and has been studied for its effects on various biological systems.

- Molecular Formula : C₆H₈BrClN₂

- Molecular Weight : 223.51 g/mol

- Melting Point : Approximately 188 °C (decomposes)

- Purity : Typically ≥ 95% .

The biological activity of this compound can be attributed to its ability to form hydrazones and azo compounds, which are known to exhibit various pharmacological effects. The compound's hydrazine moiety is significant in biological interactions, often leading to the inhibition of enzymes, modulation of signaling pathways, and potential cytotoxic effects on cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using various human cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. The IC50 values for different cell lines indicate varying degrees of sensitivity, suggesting a selective cytotoxic profile.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.4 |

| A549 (Lung Cancer) | 10.3 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits moderate antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Study 1: Cytotoxic Effects on Cancer Cells

In a study published in the MDPI Journal, researchers evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, on human cancer cell lines using the MTT assay. The study concluded that the compound significantly inhibited the proliferation of cancer cells with a notable selectivity index compared to non-cancerous cells .

Study 2: Synthesis and Characterization

A separate study focused on the synthesis and characterization of this compound, detailing the diazotization and reduction methods employed to produce high-purity samples suitable for biological testing. This research underscored the importance of purity in obtaining reliable biological activity data .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.